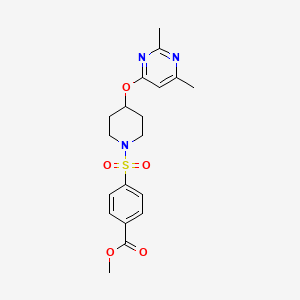

Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonyl benzoate ester featuring a piperidine core linked to a 2,6-dimethylpyrimidin-4-yloxy group. Its molecular formula is inferred as C₁₉H₂₂N₃O₅S (calculated molecular weight: ~404.07 g/mol), though empirical data is absent in the provided evidence.

Properties

IUPAC Name |

methyl 4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-13-12-18(21-14(2)20-13)27-16-8-10-22(11-9-16)28(24,25)17-6-4-15(5-7-17)19(23)26-3/h4-7,12,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUZIVTUDRDARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or organic solvents.

Reduction: LiAlH₄ in dry ether.

Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Key analogs and their structural differences:

- Pyridine vs. Pyrimidine Substituents: The target compound uses a 2,6-dimethylpyrimidin-4-yloxy group, introducing two nitrogen atoms and two methyl groups. Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate () replaces the pyrimidine with a thieno[2,3-d]pyrimidine fused ring, enhancing planarity and π-π stacking capacity .

Physicochemical Properties

*Calculated values based on structural analysis.

- Melting Points: ’s compound (147–148°C) suggests higher crystallinity due to the thienopyrimidine fused ring, while the target compound’s melting point remains unstudied .

- Synthetic Yields: reports a 69% yield for thienopyrimidine synthesis, whereas ’s oxazolo-pyridine analog achieved 88%, highlighting variability in heterocycle-dependent reaction efficiency .

Spectral and Analytical Data

- IR Spectroscopy : ’s compound shows C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches . The target compound would exhibit similar ester C=O (~1700 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) peaks.

- ¹H NMR : ’s aromatic protons (δ 7.17–8.53 ppm) and methyl groups (δ 3.20–3.87 ppm) contrast with the target compound’s expected piperidine signals (δ ~1.4–3.5 ppm) and pyrimidine aromatic protons (δ ~8.5 ppm).

Biological Activity

Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety, a piperidine ring, and a dimethylpyrimidine group. Its chemical formula is C₁₈H₂₃N₃O₅S, indicating the presence of nitrogen, oxygen, and sulfur atoms, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperidine ring can modulate neurotransmitter receptors, while the dimethylpyrimidine moiety may influence enzyme activity and receptor binding affinity. This dual action suggests potential therapeutic applications in neuropharmacology and other fields.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine and pyrimidine can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound Type | MIC (μg/mL) | Target Organism |

|---|---|---|

| Sulfonamide derivative | 15.625 - 62.5 | Staphylococcus aureus |

| Pyrimidine derivative | 62.5 - 125 | Escherichia coli |

These findings suggest that this compound may exhibit similar antimicrobial activity due to its structural components.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds containing pyrimidine and piperidine structures. For example, research on related compounds has demonstrated their efficacy in inhibiting cancer cell proliferation through the modulation of specific signaling pathways.

| Study Reference | Compound Tested | IC50 (μM) | Cancer Cell Line |

|---|---|---|---|

| Piperidine analog | 10 - 20 | MCF-7 (breast cancer) | |

| Pyrimidine derivative | 5 - 15 | HeLa (cervical cancer) |

These results indicate that this compound could also possess anticancer properties worthy of further investigation.

Case Studies

- Antimicrobial Efficacy : A study examined the effects of a structurally similar compound on biofilm formation in Staphylococcus aureus. The compound significantly reduced biofilm biomass by up to 70%, indicating strong antibacterial activity.

- Neuropharmacological Effects : Another study investigated the impact of related piperidine derivatives on neurotransmitter systems in animal models. These derivatives showed promise in enhancing cognitive function and reducing anxiety-like behaviors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.